molecular formula C₇H₁₁ClN₂S₂ B1140006 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride CAS No. 106139-15-5

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride

Cat. No. B1140006
M. Wt: 222.76
InChI Key:
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Description

  • "2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride" is a compound that can be derived from the reactions involving pyridine derivatives.

Synthesis Analysis

  • One method of synthesis involves the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol, which results in various intermediates before forming the desired compound (Percino et al., 2006).
  • Another synthesis approach includes the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, leading to various derivatives of the compound (Hakimi et al., 2013).

Molecular Structure Analysis

  • X-ray diffraction studies reveal details about the crystalline structure and molecular geometry of related pyridine derivatives, providing insights into the molecular structure of "2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride" (Crundwell et al., 2015).

Chemical Reactions and Properties

  • The compound exhibits a range of chemical reactions, including reactions with copper(II) chloride and cadmium(II) chloride, demonstrating its potential as a ligand in complexation reactions (Mardani et al., 2019).

Physical Properties Analysis

  • The compound's physical properties, such as solubility and melting point, are influenced by its molecular structure. For example, studies on similar compounds provide insights into how structural changes can affect these physical properties (Elladiou & Patrickios, 2012).

Chemical Properties Analysis

  • "2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride" shows a variety of chemical properties, such as reactivity with different functional groups and stability under various conditions. These properties are crucial in determining its applications in various chemical processes and industries (Kumar et al., 2012).

Scientific Research Applications

Application Summary

In medicinal chemistry, “2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride” is used in the synthesis of novel heterocyclic compounds with potential biological activities . Specifically, it has been used in the design of novel 2-(pyridin-2-yl) pyrimidine derivatives .

Methods of Application

The synthesis of these novel compounds involves several steps, including the use of reagents such as H2SO4, EtOH, 3-chloroperbenzoic acid, Dichloromethane (DCM), TMSCN, Triethylamine (TEA), Acetonitrile (ACN), Na, NH4Cl, BnOH, EDCI, HOBT, and amino 4-nitrobenzoate . The reaction conditions vary for each step, including factors such as temperature and reaction time .

Results and Outcomes

The synthesized 2-(pyridin-2-yl) pyrimidine derivatives were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

properties

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKLFMRSNLFPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride

Synthesis routes and methods

Procedure details

2,2′-dipyridyldisulfide (13.2 g) was dissolved in 100 ml of methanol. Under vigorously stirring, 3.4 g of 2-mercaptoethylamine hydrochloride in 30 ml of methanol was added dropwise thereto. The reaction mixture was stirred for 1 hour and 40 minutes and the solvent was distilled off. Ethyl acetate was added to the resulting residue for crystallization and crystals were collected by filtration. Crude crystals thus obtained were recrystallized from methanol-ether. The mother liquor was concentrated and crystallized again from ether to obtain 5.62 g of S-(2-pyridylthio)-2-mercaptoethylamine hydrochloride (hereinafter referred to as Compound (2)) (yield 84%). The chemical formula of Compound (2) is shown below.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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